3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenoxy-N-[2-[1-(spiro[23]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide is a complex organic compound featuring a spirocyclic hexane structure fused with a piperidine ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide typically involves multiple steps, including the formation of the spirocyclic hexane and the subsequent attachment of the piperidine and pyrazole groups. One common method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction proceeds under mild conditions and yields the desired spirocyclic framework efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane derivatives: Compounds with similar spirocyclic frameworks.
Piperidine-containing molecules: Compounds featuring the piperidine ring.
Pyrazole derivatives: Molecules with the pyrazole moiety.
Uniqueness
3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties. Its spirocyclic hexane core, combined with the piperidine and pyrazole groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c29-22(10-16-31-19-5-2-1-3-6-19)26-21-7-13-25-28(21)18-8-14-27(15-9-18)23(30)20-17-24(20)11-4-12-24/h1-3,5-7,13,18,20H,4,8-12,14-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXACRMCECFJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)N3CCC(CC3)N4C(=CC=N4)NC(=O)CCOC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.